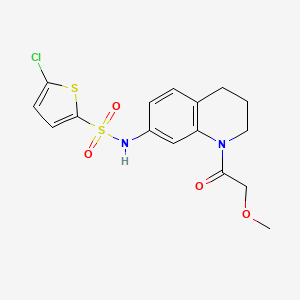

5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a chemical compound that can be identified by its systematic IUPAC name, which provides insight into its molecular structure. It comprises a chloro-substituted quinoline core, appended with methoxyacetyl and thiophene sulfonamide groups. This structural complexity suggests that the compound may exhibit diverse chemical behaviors and interactions.

Métodos De Preparación

Synthetic routes and reaction conditions: To synthesize 5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide, a multi-step synthetic strategy is typically employed. The synthesis begins with the preparation of the quinoline core, often starting from simple aniline derivatives. The sulfonamide group is introduced via sulfonation reactions, and subsequent functionalization with thiophene, chloro, and methoxyacetyl groups is performed. Each step requires specific reaction conditions including controlled temperatures, catalysts, and solvents to ensure the desired transformations.

Industrial production methods: On an industrial scale, the synthesis of such compounds often leverages continuous flow chemistry to enhance efficiency and yield. This method allows for precise control over reaction parameters and reduces the risk of side reactions. Standard procedures involve robust purification techniques such as recrystallization and chromatographic methods to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of reactions:

Oxidation and reduction: These reactions can alter the oxidation states of the functional groups, modifying the compound's reactivity and properties.

Substitution reactions: Given the presence of reactive sites like the chloro and sulfonamide groups, nucleophilic and electrophilic substitutions are common, leading to derivatives with varied functionalities.

Hydrolysis: The methoxyacetyl group is prone to hydrolysis under acidic or basic conditions, yielding different products.

Common reagents and conditions:

Oxidizing agents: Reagents such as potassium permanganate or hydrogen peroxide are employed for oxidative transformations.

Reducing agents: Sodium borohydride and lithium aluminium hydride are common choices for reduction processes.

Catalysts: Transition metal catalysts like palladium or platinum may be used in various catalytic hydrogenation and coupling reactions.

Major products formed:

Derivatives with modified electronic and steric properties, potentially leading to new functionalities.

Decomposition products in the presence of harsh reagents, reflecting the stability and reactivity of the compound.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that compounds similar to 5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide exhibit significant antimicrobial properties. For instance:

- Study Findings : A study on derivatives of quinoline showed that certain synthesized compounds exhibited strong antibacterial activity against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .

- Mechanism : The presence of the thiophene and sulfonamide moieties enhances the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Potential

The compound has been investigated for its anticancer properties.

- Case Study : In a study evaluating various quinoline derivatives, several compounds demonstrated selective cytotoxicity against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values ranging from 1.9 to 7.52 μg/mL .

- Mechanism of Action : The mechanism may involve the inhibition of specific enzymes involved in cancer cell proliferation or induction of apoptosis through mitochondrial pathways.

Synthesis Techniques

The synthesis of this compound has been explored using various methodologies:

- Methodology : A common approach involves the use of silica gel column chromatography for purification after reaction completion . This method ensures high yield and purity of the final product.

- Characterization : Techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography are employed to confirm the structure and assess the purity of synthesized compounds .

The biological activity spectrum of this compound extends beyond antimicrobial and anticancer effects:

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antibacterial | Mycobacterium smegmatis, E. coli | Inhibition of growth |

| Antifungal | Candida albicans | Reduced viability |

| Anticancer | HCT-116, MCF-7 | Induction of apoptosis |

Mecanismo De Acción

The compound exerts its effects through several molecular mechanisms:

Molecular targets and pathways: Depending on the specific context, it may interact with biological macromolecules such as proteins and nucleic acids, influencing biochemical pathways. For instance, the sulfonamide group can mimic natural substrates or inhibitors, modulating enzyme activity.

Pathways involved: Pathways related to cellular signaling, metabolic processes, and gene expression may be affected, leading to diverse biological outcomes.

Comparación Con Compuestos Similares

When compared to other quinoline or sulfonamide derivatives, 5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide stands out due to its combined structural motifs:

Similar compounds: Compounds such as chloroquine, sulfasalazine, and other thiophene derivatives share structural similarities but differ in functional groups and overall properties.

Uniqueness: The unique combination of chloro, methoxyacetyl, and thiophene sulfonamide groups bestows distinct chemical and biological characteristics, making it a versatile candidate for various research applications.

This detailed exploration provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, mechanism of action, and comparison with similar compounds.

Actividad Biológica

5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure consisting of:

- A thiophene ring

- A sulfonamide group

- A tetrahydroquinoline moiety with a methoxyacetyl substitution

This unique combination is hypothesized to contribute to its biological efficacy.

Research indicates that compounds similar to this compound often exhibit their biological activity through various mechanisms:

-

Antimicrobial Activity :

- The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

- Studies have shown that related compounds can exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.

-

Anticancer Properties :

- Some derivatives of tetrahydroquinoline have displayed cytotoxic effects on various cancer cell lines.

- The mechanism may involve induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways.

-

Anti-inflammatory Effects :

- Compounds containing thiophene rings are often investigated for their anti-inflammatory properties.

- They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Biological Activity Data Table

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity in cancer cell lines | |

| Anti-inflammatory | Reduction of pro-inflammatory markers |

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that a related sulfonamide compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic agent.

-

Cytotoxicity in Cancer Research :

- Research involving tetrahydroquinoline derivatives showed promising results in inhibiting the proliferation of breast cancer cells. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways.

-

Inflammation Models :

- In animal models of inflammation, compounds similar to this sulfonamide were effective in reducing paw edema induced by carrageenan, indicating potential use in treating inflammatory diseases.

Propiedades

IUPAC Name |

5-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S2/c1-23-10-15(20)19-8-2-3-11-4-5-12(9-13(11)19)18-25(21,22)16-7-6-14(17)24-16/h4-7,9,18H,2-3,8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAMTPMXNYNEPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.